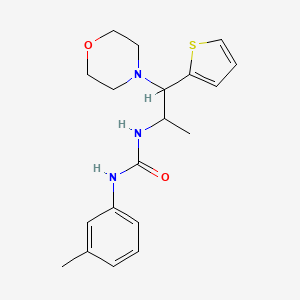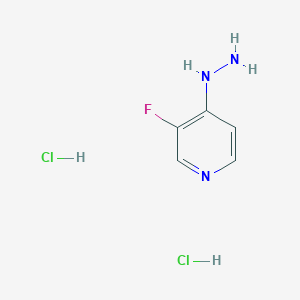![molecular formula C18H23N5O B2940343 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide CAS No. 1396852-74-6](/img/structure/B2940343.png)
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is a chemical compound that has garnered interest in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide or F6222-0364, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially improve memory and cognition, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s inhibitory activity against AChE suggests that it can cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can potentially improve memory and cognition, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect AChE activity or acetylcholine levels can impact the compound’s efficacy. Additionally, factors like pH and temperature can affect the stability of the compound and its interaction with AChE .
Biochemical Analysis
Biochemical Properties
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits inhibitory activity against AChE, indicating its potential role in modulating acetylcholine levels .
Cellular Effects
The compound’s interaction with AChE and BuChE suggests that it may influence cell function by modulating neurotransmitter levels . In particular, acetylcholine plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with AChE and BuChE . It acts as an inhibitor of these enzymes, thereby potentially affecting the hydrolysis of acetylcholine .
Metabolic Pathways
Given its interaction with AChE and BuChE, it may be involved in pathways related to acetylcholine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide typically involves the following steps:
Formation of the pyrimidine ring: This is achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the piperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different chemical structure but similar pharmacological effects.
Galantamine: Another acetylcholinesterase inhibitor with a distinct mechanism of action.
Uniqueness
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase. This selectivity can potentially reduce side effects and improve therapeutic outcomes compared to other inhibitors .
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGWNZIOBNUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzenesulfonamide](/img/structure/B2940264.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2940265.png)

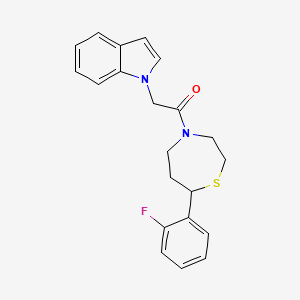
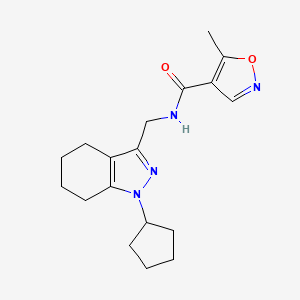
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
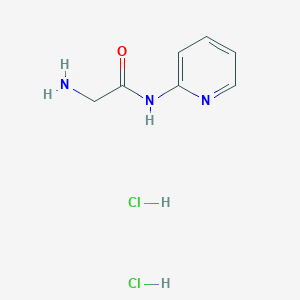
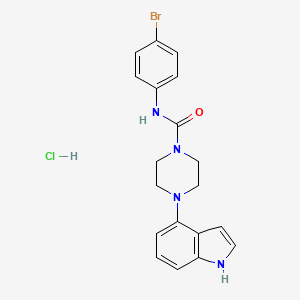
![3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide](/img/structure/B2940280.png)

